molecular formula C10H8Cl3NO B14772741 2,4,6-Trichloro-N-cyclopropylbenzamide

2,4,6-Trichloro-N-cyclopropylbenzamide

Cat. No.: B14772741
M. Wt: 264.5 g/mol
InChI Key: XAWDTLKMOMWTQZ-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H8Cl3NO and a molecular weight of 264.53 g/mol . It is characterized by the presence of three chlorine atoms attached to a benzene ring and a cyclopropyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-cyclopropylbenzamide typically involves the chlorination of benzamide derivatives. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine as a chlorinating agent in the presence of dimethyl sulfoxide (DMSO) under neutral conditions . This reaction is rapid, selective, and yields high amounts of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction and the availability of reagents make it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,4,6-Trichloro-N-cyclopropylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-cyclopropylbenzamide
  • 2,6-Dichloro-N-cyclopropylbenzamide
  • 2,4,6-Trichloro-N-methylbenzamide

Uniqueness

2,4,6-Trichloro-N-cyclopropylbenzamide is unique due to the presence of three chlorine atoms and a cyclopropyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C10H8Cl3NO

Molecular Weight

264.5 g/mol

IUPAC Name

2,4,6-trichloro-N-cyclopropylbenzamide

InChI

InChI=1S/C10H8Cl3NO/c11-5-3-7(12)9(8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2H2,(H,14,15)

InChI Key

XAWDTLKMOMWTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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